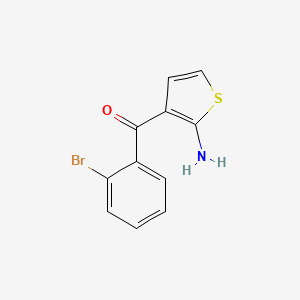
3-(2-Bromobenzoyl)thiophen-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromobenzoyl)thiophen-2-amine is an organic compound with the molecular formula C11H8BrNOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a bromobenzoyl group attached to the thiophene ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromobenzoyl)thiophen-2-amine typically involves the following steps:
Bromination of Benzoyl Chloride: Benzoyl chloride is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromobenzoyl chloride.
Formation of Thiophene Derivative: The 2-bromobenzoyl chloride is then reacted with thiophene-2-amine in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Continuous Flow Reactors: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromobenzoyl)thiophen-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 3-(2-substituted benzoyl)thiophen-2-amine derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 3-(2-hydroxybenzoyl)thiophen-2-amine.
Scientific Research Applications
3-(2-Bromobenzoyl)thiophen-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 3-(2-Bromobenzoyl)thiophen-2-amine involves its interaction with specific molecular targets. The compound can:
Inhibit Enzymes: By binding to the active sites of enzymes, it can inhibit their activity, leading to therapeutic effects.
Modulate Receptors: It can interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.
Induce Apoptosis: In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chlorobenzoyl)thiophen-2-amine: Similar structure but with a chlorine atom instead of bromine.
3-(2-Fluorobenzoyl)thiophen-2-amine: Contains a fluorine atom in place of bromine.
3-(2-Iodobenzoyl)thiophen-2-amine: Features an iodine atom instead of bromine.
Uniqueness
3-(2-Bromobenzoyl)thiophen-2-amine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic applications.
Properties
Molecular Formula |
C11H8BrNOS |
|---|---|
Molecular Weight |
282.16 g/mol |
IUPAC Name |
(2-aminothiophen-3-yl)-(2-bromophenyl)methanone |
InChI |
InChI=1S/C11H8BrNOS/c12-9-4-2-1-3-7(9)10(14)8-5-6-15-11(8)13/h1-6H,13H2 |
InChI Key |
SUBHUFXYUHUNMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(SC=C2)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


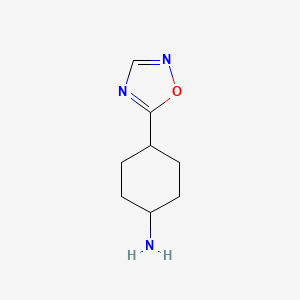

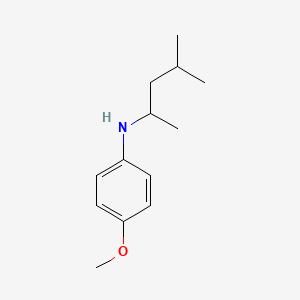
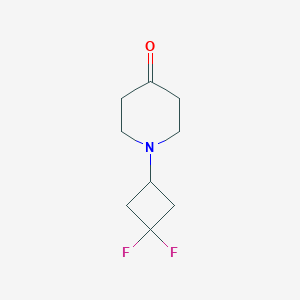

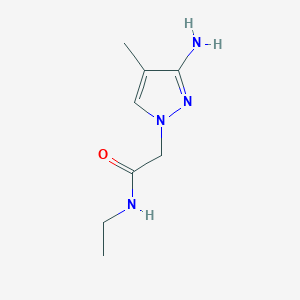
![6,9-Difluoro-1-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13318986.png)
![3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid](/img/structure/B13318997.png)

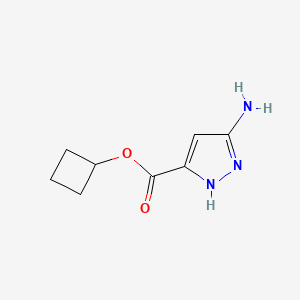
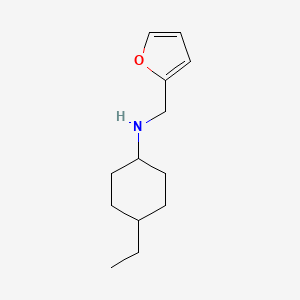
![N-[2-chloro-5-(morpholine-4-sulfonyl)phenyl]-2-{[(2-methoxyphenyl)methyl]amino}acetamide](/img/structure/B13319018.png)

![1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclohexane](/img/structure/B13319026.png)
